molecular formula C19H18FN3O3 B12031697 4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

Cat. No.: B12031697
M. Wt: 355.4 g/mol
InChI Key: ABVJRGIURSLMFS-WSDLNYQXSA-N
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Description

4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound is characterized by its unique structure, which includes a fluorine atom, a benzamide group, and a hydrazinyl moiety. This combination of functional groups makes it an interesting subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-prop-2-enoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or hydrazones.

Scientific Research Applications

4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Pharmacology: Research on the compound’s interaction with biological targets and its pharmacokinetic properties.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-oxo PCE (hydrochloride): An analytical reference standard with similar structural features.

    2-fluoro-2-oxo PCE (hydrochloride): Another compound with a similar core structure but different functional groups.

Uniqueness

4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research in various scientific fields.

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

4-fluoro-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H18FN3O3/c1-2-11-26-17-6-4-3-5-15(17)12-22-23-18(24)13-21-19(25)14-7-9-16(20)10-8-14/h2-10,12H,1,11,13H2,(H,21,25)(H,23,24)/b22-12+

InChI Key

ABVJRGIURSLMFS-WSDLNYQXSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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